3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one
Description
This compound features a 1-methyl-1,2-dihydropyrazin-2-one core linked to a piperidin-4-yl group via a but-2-yn-1-yloxy spacer. The piperidine moiety is further substituted with a 4-acetylpiperazine at the terminal position.
Properties
IUPAC Name |
3-[4-[4-(4-acetylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3/c1-17(26)24-14-12-23(13-15-24)8-3-4-16-28-18-5-9-25(10-6-18)19-20(27)22(2)11-7-21-19/h7,11,18H,5-6,8-10,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHLVYZEWIDVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s closest analogs include piperazine/piperidine-containing derivatives and heterocyclic cores (e.g., pyrazolopyrimidinones, triazolopyridinones). Key comparisons are summarized below:
Pharmacological Implications
- Target Compound vs. However, the butanone linker in Compound 5 could confer greater conformational flexibility, aiding in binding pocket accommodation .
- Target Compound vs. MK45 (): The acetylpiperazine in the target compound likely reduces oxidative metabolism compared to MK45’s methylpiperazine. The trifluoromethyl group in MK45 enhances lipophilicity but may increase off-target risks .
- Target Compound vs. MM0421.02 (): The acetyl group in the target compound replaces the phenyl group in MM0421.02’s piperazine, reducing steric hindrance and possibly improving solubility. The alkyne linker in the target compound may confer greater stability than MM0421.02’s propyl chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
